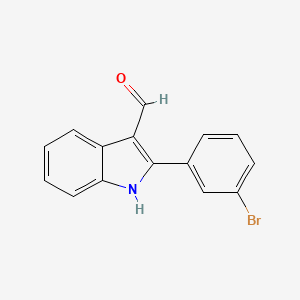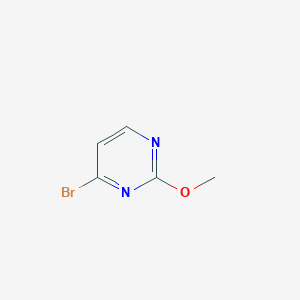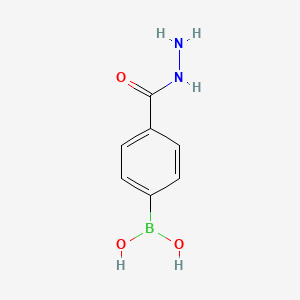
2-(3-bromophenyl)-1H-indole-3-carbaldehyde
概要
説明
2-(3-bromophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound features a bromine atom attached to the phenyl ring and an aldehyde group attached to the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with indole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dimethylformamide or ethanol.
Another approach involves the microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent . This method offers a rapid and efficient synthesis of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-(3-bromophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as bromination, nitration, and sulfonation.
Nucleophilic Substitution: The aldehyde group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). Reactions typically occur under mild conditions, such as room temperature.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in the presence of a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the compound.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Carboxylic acids or alcohols derived from the aldehyde group.
科学的研究の応用
2-(3-bromophenyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the development of organic electronic materials and sensors.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
作用機序
The mechanism of action of 2-(3-bromophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-(3-bromophenyl)imidazo[2,1-b]oxazole: This compound shares a similar bromophenyl group but differs in the heterocyclic core structure.
3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Another compound with a bromophenyl group, used in anticancer research.
Uniqueness
2-(3-bromophenyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. The combination of the bromophenyl and aldehyde groups further enhances its versatility in synthetic and medicinal chemistry.
特性
IUPAC Name |
2-(3-bromophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZZTCGGZJIVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)







![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)


